Lasonolide A

Description

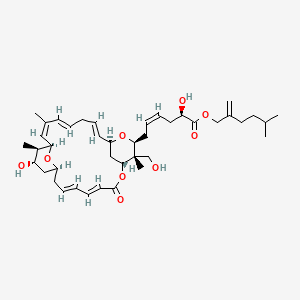

Structure

3D Structure

Properties

Molecular Formula |

C41H60O9 |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

(5-methyl-2-methylidenehexyl) (Z,2R)-2-hydroxy-6-[(1R,4E,6E,9S,11S,12R,13R,14Z,16E,19E,21S,23S,24S)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate |

InChI |

InChI=1S/C41H60O9/c1-28(2)21-22-30(4)26-47-40(46)34(43)18-13-14-19-37-41(6,27-42)38-25-33(49-37)17-10-7-9-15-29(3)23-36-31(5)35(44)24-32(48-36)16-11-8-12-20-39(45)50-38/h8-15,17,20,23,28,31-38,42-44H,4,7,16,18-19,21-22,24-27H2,1-3,5-6H3/b11-8+,14-13-,15-9+,17-10+,20-12+,29-23-/t31-,32+,33-,34-,35+,36-,37+,38-,41+/m1/s1 |

InChI Key |

XYYABYHBQHRGAT-ZUFIHRSYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]2C/C=C/C=C/C(=O)O[C@@H]3C[C@@H](/C=C/C/C=C/C(=C\[C@H]1O2)/C)O[C@H]([C@]3(C)CO)C/C=C\C[C@H](C(=O)OCC(=C)CCC(C)C)O)O |

Canonical SMILES |

CC1C(CC2CC=CC=CC(=O)OC3CC(C=CCC=CC(=CC1O2)C)OC(C3(C)CO)CC=CCC(C(=O)OCC(=C)CCC(C)C)O)O |

Synonyms |

lasonolide A |

Origin of Product |

United States |

Foundational & Exploratory

Lasonolide A: A Technical Guide on its Discovery, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasonolide A, a potent macrolide first isolated from the marine sponge Forcepia sp., has garnered significant attention in the scientific community due to its powerful cytotoxic effects against a broad spectrum of cancer cell lines.[1][2][3][4] Its unique mechanism of action, which includes the induction of premature chromosome condensation and modulation of key signaling pathways, distinguishes it from many existing chemotherapeutic agents and highlights its potential as a lead compound in oncology drug development.[1][2][3][5] This technical guide provides an in-depth overview of the discovery of this compound, its detailed experimental protocols for isolation and bioactivity assessment, a comprehensive summary of its cytotoxic properties, and an exploration of its molecular mechanism of action.

Discovery and Isolation from Forcepia sp.

This compound was first reported in 1994 by Horton and colleagues following a bioassay-guided fractionation of an extract from the shallow-water Caribbean marine sponge, Forcepia sp.[6] The isolation process was directed by the extract's ability to inhibit the in vitro proliferation of A-549 human lung carcinoma cells and to interfere with cell adhesion.[6] While initially believed to be a product of the sponge itself, subsequent metagenomic analysis of Forcepia sp. has strongly suggested that the true producer of this compound is an uncultured symbiotic bacterium, "Candidatus Thermopylae lasonolidus," belonging to the phylum Verrucomicrobia.[3][5] This discovery has significant implications for the sustainable supply of this compound, pointing towards fermentation or synthetic biology approaches as viable alternatives to sponge harvesting.

Structural Elucidation and Stereochemistry

The planar structure of this compound was initially determined using NMR spectroscopy.[6] However, the complete and correct stereostructure was later revised based on total synthesis efforts.[7][8] These synthetic studies were crucial in establishing the absolute stereochemistry of the natural product, revealing that the levorotatory enantiomer, (-)-Lasonolide A, is the biologically active form.[7][9]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on the original discovery and subsequent work on lasonolide analogs.[6][10]

Objective: To isolate and purify this compound from the marine sponge Forcepia sp.

Materials:

-

Frozen Forcepia sp. sponge tissue

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Semi-preparative HPLC columns (Silica and C18)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Homogenize the frozen sponge tissue (e.g., 100 g) and extract exhaustively with a 1:1 mixture of MeOH/CH₂Cl₂ at room temperature.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

-

-

Solvent Partitioning:

-

Partition the aqueous suspension sequentially with heptane and then EtOAc.

-

Separate the layers and concentrate the EtOAc fraction, which typically contains the bioactive compounds.

-

-

Initial Chromatographic Fractionation:

-

Subject the concentrated EtOAc fraction to vacuum liquid chromatography (VLC) or flash column chromatography on silica gel.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% heptane to 100% EtOAc.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or a preliminary bioassay to identify active fractions.

-

-

HPLC Purification:

-

Further purify the active fractions using HPLC. This is often a multi-step process.

-

Normal-Phase HPLC: Use a silica gel column with an isocratic or gradient solvent system such as EtOAc/heptane (e.g., 7:3) to separate major components.[6]

-

Reversed-Phase HPLC: Polish the fractions containing this compound on a C18 column using a solvent system like MeOH/H₂O.

-

Monitor the elution profile using a PDA detector, looking for the characteristic UV absorbance of the lasonolide chromophore.

-

-

Purity Confirmation:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A-549, PANC-1, P388)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range. Its efficacy has been demonstrated in cell lines derived from various cancers, including lung, pancreatic, and leukemia.[1]

Cytotoxicity Data for this compound and Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ |

| This compound | A-549 | Human Lung Carcinoma | 19 ng/mL (~30 nM) |

| P388 | Murine Leukemia | 2 ng/mL (~3 nM) | |

| PANC-1 | Human Pancreatic Carcinoma | 68 ± 10 nM | |

| Lasonolide C | A-549 | Human Lung Carcinoma | 0.13 µM |

| PANC-1 | Human Pancreatic Carcinoma | 0.38 µM | |

| NCI-ADR-RES | Ovarian (drug-resistant) | 1.12 µM | |

| Lasonolide D | A-549 | Human Lung Carcinoma | 4.5 µM |

| PANC-1 | Human Pancreatic Carcinoma | 4.89 µM | |

| Lasonolide E | A-549 | Human Lung Carcinoma | 0.31 µM |

| PANC-1 | Human Pancreatic Carcinoma | 0.57 µM | |

| Lasonolide F | PANC-1 | Human Pancreatic Carcinoma | 15.6 µM |

Data compiled from multiple sources.[1][11]

Mechanism of Action

The cytotoxic effects of this compound are attributed to a novel mechanism of action that distinguishes it from other anticancer agents.[1][5] Key cellular events induced by this compound include premature chromosome condensation (PCC), rapid changes in cell morphology such as blebbing and contraction, and loss of cell adhesion.[1][2] These effects are observed independently of the cell cycle phase and are reversible upon removal of the compound, suggesting a specific molecular target.[1]

Activation of Signaling Pathways

This compound has been shown to be a potent activator of multiple signal transduction pathways.[12] Contrary to initial expectations of it being a Protein Kinase C (PKC) inhibitor, studies in PANC-1 pancreatic cancer cells revealed that this compound is a strong activator of PKC.[12] This activation leads to the downstream phosphorylation and activation of mitogen-activated protein kinases (MAPK), specifically ERK1/2 and p38.[1][12] It also activates the PI3K/Akt pathway.[12]

Western Blot Protocol for MAPK Activation

Objective: To assess the phosphorylation status of ERK1/2 and p38 MAPK in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line (e.g., PANC-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 50 nM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To analyze total protein levels, strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control (GAPDH).

-

Quantify band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

-

Conclusion and Future Directions

This compound is a marine-derived natural product with exceptional cytotoxic potency and a distinct mechanism of action, making it a highly promising candidate for anticancer drug development. Its ability to activate the MAPK pathway and induce unique morphological changes in cancer cells warrants further investigation to fully elucidate its molecular targets. The identification of its biosynthetic gene cluster in a symbiotic bacterium opens up new avenues for its sustainable production through biotechnological methods. Future research should focus on structure-activity relationship (SAR) studies to develop analogs with improved therapeutic indices, as well as in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

References

- 1. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. benchchem.com [benchchem.com]

- 7. Lasonolides C-g, five new lasonolide compounds from the sponge Forcepia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Lasonolide A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasonolide A is a complex macrolide, a class of natural products characterized by a large lactone ring. First isolated from the marine sponge Forcepia sp., it has garnered significant attention within the scientific community due to its potent cytotoxic activities against a broad range of human cancer cell lines.[1] Its unique mechanism of action, which includes the induction of premature chromosome condensation and the activation of several key signaling pathways, distinguishes it from many existing chemotherapeutic agents, marking it as a promising candidate for future anticancer drug development.[2] However, the scarcity of this compound from its natural source presents a significant hurdle to its clinical development, making efficient isolation protocols and alternative production methods a critical area of research.[2]

This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation based on bioassay-guided fractionation, and a summary of its known interactions with cellular signaling pathways.

Natural Source

This compound is a metabolite of the marine sponge Forcepia sp., which has been collected from the Caribbean and the U.S. Gulf of Mexico.[3][4] Sponges are a well-known prolific source of bioactive marine natural products.[5] While the sponge is the source from which this compound is isolated, recent metagenomic studies have identified a symbiotic, Gram-negative bacterium belonging to the phylum Verrucomicrobia as the likely producer of the compound.[2] This bacterium, named "Candidatus Thermopylae lasonolidus," possesses the biosynthetic gene cluster responsible for producing the complex polyketide structure of this compound.[2] This discovery opens up avenues for heterologous expression and cultivation efforts to overcome the supply limitations from the natural sponge.[2]

Isolation of this compound

The isolation of this compound from Forcepia sp. is a multi-step process guided by bioassays to track the active compound through various stages of separation.[6] The following protocol is based on the established methods for isolating lasonolide analogues from the same sponge, employing a series of extraction, solvent partitioning, and chromatographic techniques.

Experimental Protocols

2.1. Collection and Initial Extraction

-

Sponge Collection and Storage : Specimens of the sponge Forcepia sp. are collected and immediately stored at -20°C to preserve the chemical integrity of their metabolites.[3]

-

Homogenization and Extraction : The frozen sponge material is homogenized and exhaustively extracted with a polar solvent, typically ethanol (B145695) (EtOH) or methanol (B129727) (MeOH), to draw out a wide range of compounds.

2.2. Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is concentrated under reduced pressure to remove the initial extraction solvent.

-

The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297) (EtOAc), and butanol (BuOH).

-

The bioactivity of each resulting fraction is tested. For this compound, the cytotoxic and protein kinase C (PKC) modulating activity is concentrated in the ethyl acetate fraction.[6]

2.3. Chromatographic Purification

The active fraction (ethyl acetate) is further purified using a combination of chromatographic techniques.

-

Vacuum Liquid Chromatography (VLC) : The dried ethyl acetate fraction is pre-adsorbed onto silica (B1680970) gel and subjected to VLC. Elution is performed with a stepwise gradient of solvents, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in ethyl acetate. Fractions are collected and tested for bioactivity.

-

High-Performance Liquid Chromatography (HPLC) : The active fractions from VLC are pooled and subjected to reversed-phase HPLC for final purification. This step is crucial for separating the structurally similar lasonolide analogues.[3]

-

Column : A C18 reversed-phase column (e.g., Vydac Protein and Peptide C18, 10 µm) is typically used.[3]

-

Mobile Phase : A gradient of acetonitrile (B52724) (CH₃CN) in water is used for elution. For instance, a gradient from 30% to 100% aqueous CH₃CN over 60 minutes.[3]

-

Detection : A photodiode array (PDA) detector is used to monitor the elution, with the characteristic chromophore of the lasonolides aiding in their identification.[3]

-

Final Yield : this compound is collected as a pure white powder.

-

The overall workflow for the isolation of this compound is depicted in the following diagram.

Data Presentation

| Isolation Stage | Product | Yield (mg) | Yield (% of Wet Weight) | Reference |

| Final HPLC Purification | Lasonolide F | 8.6 | 0.00034% | [3] |

This extremely low yield underscores the challenge in obtaining sufficient quantities of lasonolides for extensive preclinical and clinical studies and highlights the importance of developing synthetic or biotechnological production methods.

Biological Activity and Signaling Pathways

This compound exerts its potent cytotoxic effects by modulating multiple critical cellular signaling pathways, leading to cell cycle arrest, morphological changes, and ultimately, cell death.

Contrary to initial assays which suggested it was a Protein Kinase C (PKC) inhibitor, further studies revealed this compound to be a potent activator of PKC.[6] This activation is upstream of several other signaling cascades. This compound also activates the mitogen-activated protein kinases (MAPK) ERK1/2 and p38, as well as the pro-survival kinase Akt.[6] One of its most profound effects is the rapid and reversible induction of premature chromosome condensation (PCC) at all phases of the cell cycle. This effect is independent of Cdk1 signaling and is associated with the hyperphosphorylation of histones H1 and H3, and the activation of Topoisomerase II and Aurora A kinase.

The diagram below illustrates the key signaling pathways affected by this compound.

Conclusion

This compound remains a highly compelling natural product for cancer research due to its potent cytotoxicity and unique biological activities. While its natural sourcing from the Forcepia sponge is challenging due to extremely low yields, the elucidation of its biosynthetic pathway in a symbiotic bacterium offers promising future prospects for sustainable production. The detailed understanding of its isolation and the complex signaling pathways it modulates are fundamental for ongoing and future research aimed at harnessing its therapeutic potential. Further investigation into its precise molecular target is warranted to fully exploit this unique macrolide for drug development.

References

- 1. Total Synthesis of (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Trost Synthesis of (-)-Lasonolide A [organic-chemistry.org]

- 5. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lasonolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasonolide A is a potent cytotoxic macrolide first isolated from the marine sponge Forcepia sp.[1]. Its complex molecular architecture and significant anticancer activity have made it a prominent target for total synthesis and a subject of extensive stereochemical investigation. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key experimental data and methodologies that were instrumental in its definitive structural elucidation.

Chemical Structure and Stereochemical Elucidation

The gross structure of this compound is characterized by a 20-membered macrolactone core, two substituted tetrahydropyran (B127337) rings, and a polyene side chain. The initial structural assignment was later revised, with the correct relative and absolute stereochemistry being unequivocally established through total synthesis. The biologically active enantiomer was determined to be (-)-Lasonolide A[1].

The definitive structure of (-)-Lasonolide A features several stereogenic centers and geometric isomers within its intricate framework. Key structural features include:

-

A 20-membered Macrolide Ring: Forms the core of the molecule.

-

Two Tetrahydropyran Rings: Referred to as the "northern" and "southern" rings, each containing multiple stereocenters.

-

A Skipped 1,4-Diene Moiety: Incorporated within the macrolide ring.

-

Multiple Stereocenters: The complex stereochemistry is crucial for its biological activity.

The final, correct structure of (-)-Lasonolide A is depicted below:

Caption: 2D representation of this compound's core structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for (-)-Lasonolide A, compiled from various total synthesis campaigns.

Table 1: Physicochemical Properties of (-)-Lasonolide A

| Property | Value | Conditions |

| Molecular Formula | C₄₁H₆₀O₉ | - |

| Molecular Weight | 696.9 g/mol | - |

| Specific Rotation ([α]D) | -19.3 | (c 1.04, CHCl₃) |

Note: The specific rotation is for a synthetic intermediate, which is consistent with the absolute stereochemistry of (-)-Lasonolide A.[2]

Table 2: Selected ¹H NMR Spectroscopic Data for (-)-Lasonolide A (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.08 | d | 9.5 |

| H-5 | 3.42 | m | - |

| H-7 | 4.01 | dd | 10.0, 4.5 |

| H-11 | 3.65 | m | - |

| H-13 | 2.45 | m | - |

| H-17 | 5.85 | dd | 15.0, 7.5 |

| H-18 | 6.45 | dd | 15.0, 10.5 |

| H-19 | 5.68 | d | 10.5 |

| H-21 | 3.80 | m | - |

| H-25 | 5.55 | t | 10.5 |

Note: This is a selection of key proton signals. The full spectral data is available in the supporting information of the cited literature.

Table 3: Selected ¹³C NMR Spectroscopic Data for (-)-Lasonolide A (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 170.5 |

| C-3 | 78.9 |

| C-5 | 76.4 |

| C-9 | 125.8 |

| C-10 | 134.2 |

| C-17 | 130.1 |

| C-18 | 135.5 |

| C-19 | 117.8 |

| C-20 | 141.3 |

| C-25 | 128.7 |

Note: This is a selection of key carbon signals. The full spectral data is available in the supporting information of the cited literature.

Key Experimental Protocols

The stereochemistry of this compound was definitively established through key chemical transformations during its total synthesis. Below are detailed methodologies for two of these critical steps.

Ruthenium-Catalyzed Alkene-Alkyne Coupling (Trost Synthesis)

This reaction was pivotal in coupling the two main fragments of the molecule and establishing the 1,4-diene moiety.

-

Reaction: Intermolecular coupling of a terminal alkyne and a terminal alkene.

-

Catalyst: [CpRu(CH₃CN)₃]PF₆

-

Procedure: To a solution of the alkyne fragment (1.0 equiv) and the alkene fragment (1.2 equiv) in degassed acetone (B3395972) (0.1 M) is added [CpRu(CH₃CN)₃]PF₆ (10 mol %). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.

-

Significance: This reaction demonstrated a highly convergent approach to the carbon skeleton of this compound and was crucial for creating the C12-C13 bond and the surrounding stereochemistry.[2]

Caption: Ruthenium-catalyzed alkene-alkyne coupling workflow.

Enzymatic Dynamic Kinetic Resolution (Trost Synthesis)

This step was essential for establishing the absolute stereochemistry of the southern tetrahydropyran ring.

-

Reaction: Reduction of a β-ketoester to a syn-β-hydroxy ester.

-

Enzyme: Ketoreductase (KRED)

-

Procedure: To a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing D-glucose and NADP⁺ is added the desired ketoreductase and a glucose dehydrogenase for cofactor recycling. The β-ketoester substrate is then added as a solution in a co-solvent (e.g., DMSO). The mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours. The reaction is then quenched by the addition of ethyl acetate, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Significance: This biocatalytic approach provided excellent enantioselectivity and diastereoselectivity, which was critical for setting a key stereocenter in the southern tetrahydropyran ring.[2]

Caption: Enzymatic dynamic kinetic resolution workflow.

Conclusion

The structural and stereochemical elucidation of this compound stands as a significant achievement in natural product chemistry. Through a combination of sophisticated spectroscopic techniques and elegant total syntheses, the complex three-dimensional architecture of this potent anticancer agent has been fully defined. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in this compound and other complex macrolides. The synthetic strategies developed for this compound, particularly the stereocontrolled construction of its tetrahydropyran rings and the formation of the macrolactone, continue to inform and inspire the synthesis of other biologically active natural products.

References

The Biological Activity of Lasonolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasonolide A is a potent macrolide natural product first isolated from the deep-water marine sponge Forcepia sp.[1][2] It has garnered significant interest within the scientific community due to its powerful cytotoxic effects against a broad range of cancer cell lines, often at nanomolar concentrations.[3][4] Its unique mechanism of action, centered around the induction of premature chromosome condensation (PCC), distinguishes it from many existing anti-cancer agents and marks it as a promising lead for novel therapeutic development.[1][4] This document provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways. The enantiomer (-)-Lasonolide A has been identified as the biologically active form.[5]

Quantitative Biological Data

This compound exhibits potent cytotoxic and growth inhibitory activity across a diverse panel of human cancer cell lines. The following tables summarize the reported quantitative data.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Value | Citation |

| Panc-1 | Pancreatic Carcinoma | Cytotoxicity (IC₅₀) | 68 ± 10 nM | [1] |

| A-549 | Human Lung Carcinoma | Cytotoxicity (IC₅₀) | 19 ng/mL | [1] |

| P388 | Murine Leukemia | Cytotoxicity (IC₅₀) | 2 ng/mL | [1] |

| Various | Mammalian Cancer Cells | Cytotoxicity (TC₅₀) | 3 - 57 nM | [3] |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TC₅₀ (Toxic Concentration 50%) is the concentration at which 50% of cells are killed.

Table 2: Activity Profile in the National Cancer Institute (NCI) 60-Cell Line Screen

| Parameter | Observation | Citation |

| Potency | High potency against a broad range of cell lines. | [3][6] |

| Selectivity | Preferential cytotoxicity towards mesenchymal cancer cells, including leukemia, melanomas, and glioblastomas. | [7] |

| Mechanism | A unique mechanism of action suggested by the COMPARE algorithm. | [3][4][6] |

| Cell Lines Inhibited | DU145 (Prostate), HCT116 (Colon), MCF7 (Breast), A2058 (Melanoma), Adr-Res (Ovarian), BXPC3 (Pancreas), H460 (Lung), SK-BR-3 (Breast), KPL-4 (Breast). |

Mechanism of Action

The primary mechanism of action of this compound is the induction of rapid and reversible premature chromosome condensation (PCC) at all phases of the cell cycle, including in non-proliferative G₀ cells.[7][8] This effect is notably independent of cyclin-dependent kinase 1 (Cdk1) signaling.[7] The induction of PCC is associated with profound epigenetic alterations, including the hyperphosphorylation of histones H1 and H3 and deacetylation of histone H3.[7]

While the precise molecular target of this compound (sometimes referred to as "TOL" for Target of Lasonolide) remains to be definitively identified, evidence suggests it may act as a phosphatase inhibitor or upstream of phosphatases. This inhibition leads to a cascade of hyperphosphorylation events and the activation of multiple signaling pathways that control not only chromosome condensation but also cell adhesion and morphology.

Key molecular events triggered by this compound include:

-

Protein Kinase Activation: this compound is a strong activator of Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 and p38.[3][6] It also promotes the phosphorylation of Akt.[3][6]

-

RAF1 Mediation: The kinase RAF1 (C-RAF) has been identified as a crucial mediator of this compound-induced PCC.[1][4]

-

Chromosome Condensation Machinery: The compound induces the hyperphosphorylation and activation of Topoisomerase II (Top2) and Aurora A kinase, both of which are critical for chromosome condensation.[7]

-

Cytoskeletal Disruption: this compound causes rapid morphological changes, including membrane blebbing, cell contraction, and a loss of adherence to the culture surface.[3][4][6] These effects are linked to a reduction in actin stress fiber structure.[3] Importantly, these morphological changes are reversible upon removal of the compound.[3]

Signaling Pathways and Workflows

Signaling Pathway of this compound

Caption: Proposed signaling cascade initiated by this compound.

Experimental Workflow

Caption: Workflow for evaluating this compound's bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Analysis: Plot absorbance against drug concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Analysis of Protein Phosphorylation (Western Blot)

This technique is used to detect the phosphorylation status of specific proteins within a cell lysate.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

-

Procedure:

-

Cell Treatment & Lysis: Culture cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Milk is avoided as it contains phosphoproteins that can cause high background).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal loading.

-

Premature Chromosome Condensation (PCC) Assay

This assay visualizes and quantifies the condensation of interphase chromosomes.

-

Principle: Cells treated with this compound will exhibit condensed chromosomes even when not in mitosis. This can be visualized by staining the DNA and observing under a microscope.

-

Procedure:

-

Cell Treatment: Treat cells (e.g., Burkitt's lymphoma CA46 cells) in suspension or on coverslips with this compound (e.g., 100 nM) for a short duration (e.g., 1 hour).

-

Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, use a cell scraper or trypsinize.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C to swell the cells.

-

Fixation: Fix the cells by adding freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid).

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry. This process spreads the chromosomes.

-

Staining: Stain the slides with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI.

-

Microscopy: Visualize the slides using a fluorescence microscope.

-

Quantification: Count the percentage of cells exhibiting PCC (characterized by distinct, condensed chromosome structures in interphase nuclei) out of a total of at least 200-300 cells per sample. Flow cytometry analysis of PI-stained cells can also be used to assess DNA content and cell cycle phase of cells undergoing PCC.

-

Conclusion

This compound is a marine-derived macrolide with significant anti-cancer potential. Its potent cytotoxicity is driven by a unique mechanism of action involving the induction of premature chromosome condensation through the hyperactivation of multiple signaling pathways. The compound's ability to disrupt fundamental cellular processes such as cell cycle progression, cytoskeletal organization, and cell adhesion underscores its value as a tool for cell biology research and as a lead compound for the development of new oncology drugs. Further investigation to definitively identify its primary molecular target will be critical for advancing this compound and its analogs toward clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. Chemical-Induced Premature Chromosome Condensation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

Lasonolide A: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lasonolide A, a structurally complex macrolide originally isolated from the marine sponge Forcepia sp., has emerged as a potent cytotoxic agent with a unique mechanism of action against a broad spectrum of cancer cell lines.[1][2] Its ability to induce profound cellular changes at nanomolar concentrations has made it a subject of significant interest in the field of oncology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.

Cytotoxicity Profile

This compound exhibits potent cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines, with total growth inhibitory concentrations (TC50) often in the low nanomolar range.[1] Data from individual studies and the National Cancer Institute (NCI) 60-cell line screen have confirmed its broad-spectrum activity.[1][2]

| Cell Line | Cancer Type | IC50/TC50 (nM) | Reference |

| Panc-1 | Pancreatic Cancer | 68 ± 10 | [1] |

| MCF-7 | Breast Cancer | 25 ± 12 | [1] |

| NCI-ADR | Drug-Resistant Breast Cancer | 90 ± 5 | [1] |

| A-549 | Lung Carcinoma | ~37 (19 ng/mL) | [3] |

| P388 | Murine Leukemia | ~4 (2 ng/mL) | [3] |

| EL-4 | Mouse Thymoma | 27 (adhesion inhibition) | [1] |

Table 1: Reported Cytotoxicity of this compound in Various Cancer Cell Lines. The IC50/TC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Core Mechanism: Induction of Premature Chromosome Condensation (PCC)

A hallmark of this compound's mechanism of action is its ability to induce rapid, reversible, and widespread premature chromosome condensation (PCC) in cancer cells.[4] This phenomenon occurs at all phases of the cell cycle, including in non-proliferating G0 cells, and is independent of the canonical Cyclin B/Cdk1 signaling pathway that typically governs mitotic entry.[4]

Modulation of Cellular Signaling Pathways

This compound's effects are not limited to the nucleus; it profoundly impacts multiple signal transduction pathways that regulate cell morphology, adhesion, and survival. The origin of these signaling cascades is thought to be upstream of Protein Kinase C (PKC).[1][2]

Protein Kinase C (PKC) and Downstream MAPK Signaling

Contrary to initial findings that suggested this compound was a PKC inhibitor, it is a potent activator of PKC in pancreatic cancer cells.[1][2] This activation leads to the phosphorylation of downstream targets, including Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1] Subsequently, the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, are rapidly phosphorylated.[1][2]

PI3K/Akt Pathway Activation

This compound also induces the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway.[1][2] Interestingly, while the PI3K inhibitor wortmannin (B1684655) can block Akt phosphorylation, it does not prevent the morphological changes induced by this compound, suggesting parallel or redundant signaling pathways are at play.[1]

Effects on the Actin Cytoskeleton and Cell Morphology

Within minutes of exposure, this compound induces dramatic changes in cancer cell morphology, including membrane blebbing, cellular contraction, and a subsequent loss of adherence.[1][2] These effects are associated with a reorganization of the actin cytoskeleton, characterized by a reduction in stress fiber structure.[1] However, this compound does not appear to directly affect the polymerization of purified actin in vitro, suggesting its impact on the cytoskeleton is a consequence of its effects on upstream signaling pathways.[1]

Epigenetic Modifications and Mitotic Kinase Activation

The induction of PCC by this compound is accompanied by significant epigenetic alterations. These include the hyperphosphorylation of histones H1 and H3, as well as the hyperphosphorylation and activation of Topoisomerase II (Top2) and Aurora A kinase. The inhibition of either Top2 or Aurora A can partially block this compound-induced PCC.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT/SRB Assay)

This protocol outlines a method for determining the concentration of this compound that inhibits cell growth by 50% (IC50/GI50).

Workflow:

Methodology:

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

Staining:

-

For MTT assay: Add MTT solution to each well and incubate until formazan crystals form.

-

For SRB assay: Fix the cells with trichloroacetic acid, then stain with sulforhodamine B solution.

-

-

Solubilization:

-

For MTT assay: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

For SRB assay: Wash away unbound dye and solubilize the protein-bound dye with a Tris-based solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.

Premature Chromosome Condensation (PCC) Assay

This protocol describes a method for visualizing this compound-induced PCC using fluorescence microscopy.

Methodology:

-

Cell Treatment: Treat cultured cancer cells with this compound (e.g., 100 nM) for a short duration (e.g., 1 hour).

-

Cell Harvesting and Fixation: Harvest the cells, cytospin them onto glass slides, and fix with 4% paraformaldehyde.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or Hoechst 33342.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Quantification: Determine the percentage of cells exhibiting condensed chromosomes.

Western Blot Analysis of Protein Phosphorylation

This protocol provides a framework for detecting changes in the phosphorylation status of key signaling proteins in response to this compound.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKC, anti-phospho-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for various time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Actin Cytoskeleton Staining

This protocol describes the visualization of the actin cytoskeleton using fluorescently labeled phalloidin (B8060827).

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 50 nM for 10-20 minutes).[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Staining: Incubate the cells with a fluorescently conjugated phalloidin (e.g., FITC-phalloidin) to label F-actin.[1]

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion and Future Directions

This compound is a potent marine natural product with a multifaceted mechanism of action in cancer cells. Its ability to induce premature chromosome condensation, activate multiple signaling pathways, and disrupt the actin cytoskeleton highlights its potential as a novel anticancer agent. While significant progress has been made in understanding its cellular effects, the precise molecular target of this compound remains to be identified. Future research should focus on elucidating this target, which will be crucial for the further development of this compound or its analogs as therapeutic agents. The unique and potent activities of this compound underscore the importance of marine environments as a source of novel chemical entities with potential applications in cancer therapy.

References

Lasonolide A: A Deep Dive into its Cytotoxic Effects on NCI-60 Cell Lines

For Immediate Release

A comprehensive technical analysis of Lasonolide A, a marine-derived macrolide, reveals its potent cytotoxic activity across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This guide synthesizes available data, details experimental methodologies, and visualizes the compound's complex mechanism of action, providing a critical resource for researchers in oncology and drug development.

This compound, originally isolated from the marine sponge Forcepia sp., has demonstrated significant growth-inhibitory and cytotoxic effects against a wide range of cancer cell types.[1][2] Its unique profile in the NCI-60 screen suggests a novel mechanism of action, distinct from many standard chemotherapeutic agents.[3] This whitepaper consolidates the publicly available data on its cytotoxic parameters—GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration)—and elucidates the intricate signaling pathways it modulates.

Data Presentation: Cytotoxicity Profile of this compound across NCI-60 Cell Lines

While specific quantitative data for this compound (NSC number not publicly available) is not directly retrievable from the NCI DTP public database at this time, published literature consistently reports its low nanomolar growth inhibitory concentrations across the NCI-60 panel.[1] The data is typically presented in tables organized by cancer type, showcasing the GI50, TGI, and LC50 values. For the purpose of this guide, a representative table structure is provided below, which would be populated with the specific logarithmic concentration values (e.g., -log10[Molar]) for each cell line once the data becomes accessible.

| Panel | Cell Line | GI50 | TGI | LC50 |

| Leukemia | CCRF-CEM | Data | Data | Data |

| HL-60(TB) | Data | Data | Data | |

| K-562 | Data | Data | Data | |

| MOLT-4 | Data | Data | Data | |

| RPMI-8226 | Data | Data | Data | |

| SR | Data | Data | Data | |

| Non-Small Cell Lung | A549/ATCC | Data | Data | Data |

| EKVX | Data | Data | Data | |

| ... | Data | Data | Data | |

| Colon Cancer | COLO 205 | Data | Data | Data |

| ... | Data | Data | Data | |

| CNS Cancer | SF-268 | Data | Data | Data |

| ... | Data | Data | Data | |

| Melanoma | LOX IMVI | Data | Data | Data |

| ... | Data | Data | Data | |

| Ovarian Cancer | IGROV1 | Data | Data | Data |

| ... | Data | Data | Data | |

| Renal Cancer | 786-0 | Data | Data | Data |

| ... | Data | Data | Data | |

| Prostate Cancer | PC-3 | Data | Data | Data |

| ... | Data | Data | Data | |

| Breast Cancer | MCF7 | Data | Data | Data |

| ... | Data | Data | Data |

Experimental Protocols

The cytotoxic effects of this compound on the NCI-60 cell lines were primarily determined using the Sulforhodamine B (SRB) assay, the standard high-throughput screening method employed by the National Cancer Institute's Developmental Therapeutics Program (DTP).

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies cell density by measuring the protein content of cultured cells.

Protocol:

-

Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: this compound is solubilized (typically in DMSO) and serially diluted to five different concentrations. Aliquots of the drug dilutions are added to the wells, and the plates are incubated for an additional 48 hours.

-

Cell Fixation: Adherent cells are fixed by the addition of cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubated for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

-

Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth. The GI50, TGI, and LC50 values are then determined from the dose-response curves.[4]

Premature Chromosome Condensation (PCC) Assay

This compound has been shown to induce rapid and reversible premature chromosome condensation (PCC) in cancer cells.[1]

Protocol:

-

Cell Treatment: Cancer cells (e.g., Burkitt lymphoma CA46) are treated with varying concentrations of this compound (e.g., 25 nM, 100 nM) for a specified duration (e.g., 1 hour).

-

Cell Harvesting and Staining: After treatment, cells are cytospun onto slides and stained with a DNA intercalating dye such as propidium (B1200493) iodide (PI).

-

Microscopy: The morphology of the cell nuclei and chromosomes is observed using fluorescence microscopy. Condensed chromatin and chromosomes are indicative of PCC.[2]

Actin Cytoskeleton Staining

This compound treatment leads to a reduction in actin stress fiber structure.[3]

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and exposed to this compound.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

Staining: The actin filaments are stained with fluorescently labeled phalloidin.

-

Imaging: The actin cytoskeleton is visualized using fluorescence microscopy.

Mandatory Visualization

Experimental Workflow for NCI-60 SRB Assay

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathways Activated by Lasonolide Adot

References

Lasonolide A-Induced Premature Chromosome Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasonolide A (LSA), a natural product isolated from the marine sponge Forcepia sp., has demonstrated potent and selective cytotoxicity against various cancer cell lines.[1][2] A key and unique mechanism of action of LSA is the rapid and reversible induction of premature chromosome condensation (PCC) in a manner that is independent of the cell cycle phase.[1][2] This technical guide provides an in-depth overview of LSA-induced PCC, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the novel anti-cancer properties of this compound.

Introduction

This compound is a macrolide that has garnered significant interest in the field of oncology due to its potent cytotoxic effects and a unique mechanism of action that distinguishes it from classical chemotherapeutic agents.[3] One of the most striking cellular effects of LSA is its ability to induce premature chromosome condensation (PCC), a phenomenon where interphase chromosomes are forced to condense into a mitotic-like state.[1][2][4] This effect is observed across all phases of the cell cycle, including in quiescent G0 cells, and is notably independent of the canonical Maturation Promoting Factor (MPF), the Cdk1/cyclin B1 complex, which typically drives entry into mitosis.[2] Instead, LSA-induced PCC is associated with significant epigenetic modifications, including the hyperphosphorylation of histones H1 and H3, and the activation of Topoisomerase II and Aurora A kinase.[2] Understanding the intricacies of LSA-induced PCC is crucial for elucidating its full therapeutic potential.

Quantitative Data on this compound-Induced PCC

The induction of PCC by this compound is a dose- and time-dependent process. The following tables summarize the quantitative data from studies on Burkitt's lymphoma CA46 cells.

Table 1: Concentration-Dependent Induction of PCC by this compound

| This compound Concentration (nM) | Percentage of Cells with PCC (%) |

| 0 (Control) | < 5 |

| 25 | Moderate |

| 100 | 97.5[2] |

Cells were treated for 1 hour.

Table 2: Time-Course of PCC Induction by 100 nM this compound

| Treatment Time (minutes) | Percentage of Cells with PCC (%) |

| 0 | < 5 |

| 30 | Significant induction |

| 60 | 97.5[2] |

Table 3: Reversibility of this compound-Induced PCC

| Time After LSA Removal (hours) | Chromatin State |

| 0 | Condensed |

| 2 | Reversion to normal |

Cells were treated with 100 nM LSA for 1 hour before removal.[2]

Table 4: Effect of this compound on Cell Cycle and PCC in Specific Phases

| Cell Cycle Phase | Effect on Cell Cycle Distribution (1 hr treatment) | PCC Induction |

| G0 (Quiescent Lymphocytes) | Not Applicable | 35.5% with 200 nM LSA for 1 hr[2] |

| G1, S, G2/M (CA46 cells) | No significant change[2] | Observed in all phases[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound-induced PCC.

Cell Culture and this compound Treatment

-

Cell Line: Burkitt's lymphoma CA46 cells.[2]

-

Culture Medium: RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 µg/mL streptomycin, 100 units/mL penicillin, and 2 mM L-glutamine.[2]

-

Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.[2]

-

This compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound for the indicated time points.

Premature Chromosome Condensation (PCC) Assay

This protocol describes the visualization of PCC using propidium (B1200493) iodide (PI) staining.

-

Cell Harvesting: Following treatment with this compound, suspend the CA46 cells.

-

Cytospinning: Cytospin the cells onto glass slides at 800 rpm for 8 minutes.[2]

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.[2]

-

Washing: Wash the slides twice with PBS.

-

Permeabilization: Incubate the slides in 70% ethanol (B145695) for 20 minutes.[2]

-

Washing: Wash the slides with PBS.

-

Staining: Stain the cells with a solution containing 20 µg/mL propidium iodide and 100 µg/mL RNase A for 15 minutes in the dark.[2]

-

Final Washes: Wash the slides three times with PBS.[2]

-

Mounting: Mount the slides with an anti-fade mounting medium.

-

Visualization: Examine the slides using a fluorescence or confocal microscope. Cells with condensed chromatin or distinct chromosome structures are scored as positive for PCC.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of LSA-treated cells.

-

Cell Harvesting: Harvest the cells after this compound treatment.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein levels and phosphorylation states.

-

Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-histone H3 (Ser10, Ser28), phospho-Aurora A (Thr288), cyclin B1, Cdk1) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced PCC

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to premature chromosome condensation.

Caption: Proposed signaling pathway of this compound-induced PCC.

Experimental Workflow for PCC Assay

The diagram below outlines the key steps in the experimental workflow for assessing this compound-induced premature chromosome condensation.

Caption: Experimental workflow for the PCC assay.

Conclusion

This compound represents a promising anti-cancer agent with a unique mode of action centered on the induction of premature chromosome condensation. This process is rapid, reversible, and occurs independently of the cell cycle, highlighting a departure from conventional mitotic inducers. The underlying mechanism involves significant epigenetic alterations, including histone hyperphosphorylation and deacetylation, as well as the activation of key enzymes like Aurora A kinase and Topoisomerase II. The detailed protocols and compiled data within this guide are intended to facilitate further research into the therapeutic applications of this compound and the elucidation of its precise molecular targets. A deeper understanding of LSA-induced PCC will undoubtedly pave the way for novel strategies in cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a potent and reversible inducer of chromosome condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-Lasonolide A: (-)-lasonolide A is the biologically active enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

biosynthesis of Lasonolide A by symbiotic bacteria

An In-depth Technical Guide on the Biosynthesis of Lasonolide A by Symbiotic Bacteria

Executive Summary

This compound is a potent polyketide macrolide with significant anticancer activity, originally isolated from the marine sponge Forcepia sp.[1][2] Its complex structure and nanomolar cytotoxicity against various cancer cell lines make it a compelling candidate for drug development.[1][2][3][4] However, the scarcity of the host sponge and low yields from chemical synthesis have severely hampered its clinical progression.[5][6] This guide details the elucidation of this compound's biosynthetic pathway, which has been traced to an uncultivated symbiotic bacterium, "Candidatus Thermopylae lasonolidus," a member of the phylum Verrucomicrobia.[1][2][7]

Through advanced genome-resolved metagenomics, the complete biosynthetic gene cluster (BGC) for this compound has been identified as a trans-acyltransferase (AT) polyketide synthase (PKS) pathway.[1][2] This discovery opens new avenues for sustainable production through heterologous expression and synthetic biology, bypassing the need for sponge harvesting. This document provides a comprehensive overview of the producing symbiont, the genetic architecture of the biosynthetic pathway, key quantitative data, detailed experimental methodologies used for its discovery, and a proposed model for the biosynthesis of this important natural product.

The Symbiotic Producer: "Candidatus Thermopylae lasonolidus"

Using culture-independent DNA sequencing and metagenomic analysis, the producing organism was identified as a novel, uncultivated Gram-negative bacterium.[1][2]

Table 1: Characteristics of the this compound-Producing Symbiont

| Feature | Description | Reference |

| Proposed Name | "Candidatus Thermopylae lasonolidus" | [1][7] |

| Phylum | Verrucomicrobia | [1][2] |

| Closest Cultured Relative | Pedosphaera parvula Ellin514 (88.78% 16S rRNA identity) | [1][2][7] |

| Cultivation Status | Uncultivated | [1] |

| Genome Size | Approximately 5 Mbp | [2][7] |

| Host | Marine Sponge Forcepia sp. | [1] |

| Abundance in Host | ~1.78% to ~2.65% of the sponge microbiome | [1] |

The this compound (las) Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large and complex trans-AT PKS gene cluster, designated as the las BGC. The structural features of this compound, including its two tetrahydropyran (B127337) rings and β-methylations, are characteristic products of this type of pathway.[1][2][4]

Genetic Architecture

The investigation of the Forcepia sp. metagenome revealed several key features of the las BGC:

-

Pathway Type: A modular trans-AT Polyketide Synthase (PKS) pathway.[1][2]

-

Size: The assembled las BGC_v2 spans a single contig of 102 kbp.[5][9]

-

Gene Repeats: The symbiont's genome contains three distinct copies of the putative las pathway.[1][2] This repetition is unusual and may confer a selective advantage to the host sponge, possibly by ensuring a high and stable supply of the defensive compound.[1]

-

Horizontal Gene Transfer: The las BGC exhibits a significantly different GC content and pentanucleotide frequency compared to the rest of the "Ca. T. lasonolidus" genome, strongly suggesting that the entire pathway was acquired via horizontal gene transfer.[1][2][10]

Table 2: Quantitative Data on this compound and its BGC

| Parameter | Value | Reference |

| Metagenomic Library Size | ~600,000 CFU | [1][9] |

| Assembled BGC Size (las BGC_v2) | 102 kbp | [5][9] |

| Number of las BGC Repeats | 3 | [1][2] |

| IC₅₀ vs. PANC-1 Cells | 68 ± 10 nM | [4] |

| IC₅₀ vs. A-549 Lung Carcinoma | 19 ng/mL | [4] |

| IC₅₀ vs. P388 Murine Leukemia | 2 ng/mL | [4] |

Proposed Biosynthetic Pathway

The las BGC encodes a multi-modular enzymatic assembly line. Each module is responsible for the addition and modification of a specific extender unit to the growing polyketide chain. Key enzymatic domains identified within the las BGC include Ketosynthase (KS), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP). Unique features include:

-

Pyran Synthase (PS) Domains: Responsible for the formation of the two tetrahydropyran rings.[10]

-

Monooxygenase Domain: Catalyzes an essential oxygen insertion.[10]

-

Condensation (C) Domain: Acts as the termination domain, which is unusual for PKS pathways that typically end with a Thioesterase (TE) domain.[10]

Below is a DOT language script visualizing the proposed biosynthetic pathway for this compound.

Caption: Proposed modular biosynthesis pathway of this compound.

Experimental Protocols

The identification of the las BGC was achieved through a multi-step metagenomic approach. The following sections outline the detailed methodologies based on the published research.[1][5][10]

Metagenomic DNA Extraction from Forcepia sp.

-

Sample Preparation: A frozen sample of the marine sponge Forcepia sp. is ground to a fine powder under liquid nitrogen using a sterile mortar and pestle.

-

Cell Lysis: The powdered tissue is resuspended in a lysis buffer (e.g., guanidine (B92328) thiocyanate-based solution) to denature proteins and release nucleic acids.

-

DNA Purification: The lysate is subjected to a purification protocol, often involving phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a commercial kit like the DNeasy PowerSoil Pro Kit, to isolate high-molecular-weight metagenomic DNA.

-

Quality Control: The concentration and purity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and its integrity is checked via pulsed-field gel electrophoresis (PFGE).

Fosmid Library Construction

-

DNA Fragmentation: The high-molecular-weight DNA is sheared to fragments of approximately 35-45 kb.

-

End-Repair and Ligation: The DNA fragments are end-repaired to create blunt, 5'-phosphorylated ends. These fragments are then ligated into a fosmid vector (e.g., pCC1FOS) using a commercial kit (e.g., CopyControl™ Fosmid Library Production Kit).

-

Packaging and Transfection: The ligation mixture is packaged into lambda phage particles. The phage particles are then used to transfect an E. coli host strain (e.g., EPI300).

-

Library Tiling and Storage: Individual clones (Colony Forming Units, CFU) are picked and stored in 384-well plates with glycerol (B35011) at -80°C for long-term preservation and screening.

Whole-Genome Metagenomic Sequencing and Analysis

-

Sequencing: The total metagenomic DNA extracted from the sponge is sequenced using a high-throughput platform (e.g., Illumina).

-

Assembly: The resulting short reads are assembled de novo into larger contiguous sequences (contigs) using bioinformatics assemblers like IDBA-UD or MEGAHIT.

-

Binning: Contigs are grouped into metagenome-assembled genomes (MAGs) based on sequence composition (e.g., tetranucleotide frequency) and coverage depth across samples. This step is crucial for separating the genomes of different microbial symbionts.

-

BGC Identification: The assembled contigs and MAGs are analyzed with tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters.[2]

-

Data Analysis: The MAG containing the las BGC is identified. Its taxonomic identity is determined by analyzing conserved marker genes like the 16S rRNA gene.

The logical workflow for this discovery process is visualized in the diagram below.

Caption: Experimental workflow for identifying the this compound BGC.

Signaling Pathways and Regulation

As "Candidatus Thermopylae lasonolidus" remains uncultivated, direct experimental investigation of the signaling pathways that regulate the expression of the las BGC is not yet feasible. The regulation of trans-AT PKS gene clusters in symbiotic bacteria is a complex and still emerging field of study. Regulation can be influenced by various factors, including host-symbiont interactions, nutrient availability, and quorum sensing. However, specific activators, repressors, or signaling cascades for this compound production have not been identified. Future research involving the successful cultivation of the symbiont or heterologous expression of the las BGC in a tractable host will be necessary to unravel these regulatory mechanisms.

Conclusion and Future Outlook

The identification of "Candidatus Thermopylae lasonolidus" as the producer of this compound and the successful characterization and capture of its biosynthetic gene cluster represent a significant milestone.[1] This work transforms the challenge of this compound supply from an ecological and chemical synthesis problem into a tractable biotechnological endeavor.

The key future directions for the development of this compound are:

-

Heterologous Expression: The captured las BGC can now be expressed in a fast-growing, genetically tractable host organism like E. coli or Streptomyces. This is the most promising route to a sustainable and scalable supply of this compound.

-

Cultivation of the Symbiont: Efforts to cultivate "Ca. T. lasonolidus" using advanced techniques could provide a native source of the compound and allow for the study of its unique biology and regulatory systems.

-

Biosynthetic Engineering: With the gene cluster in hand, it is now possible to genetically modify the PKS pathway to create novel analogs of this compound. This could lead to the development of derivatives with improved efficacy, reduced toxicity, or better pharmacokinetic properties.

This technical guide provides the foundational knowledge on the biosynthesis of this compound, offering a roadmap for researchers aiming to harness this potent anticancer agent for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Uncovering this compound Biosynthesis Using Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Preparation of fosmid libraries and functional metagenomic analysis of microbial community DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fosmid Library Construction Protocol - Creative Biogene [creative-biogene.com]

- 9. Identification of trans-AT polyketide clusters in two marine bacteria reveals cryptic similarities between distinct symbiosis factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Unraveling the Architecture of Lasonolide A's Kin: A Technical Guide to the Structural Elucidation of Analogs B-G

For Researchers, Scientists, and Drug Development Professionals